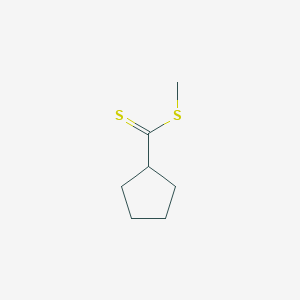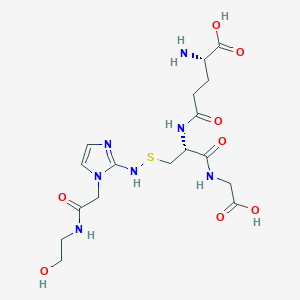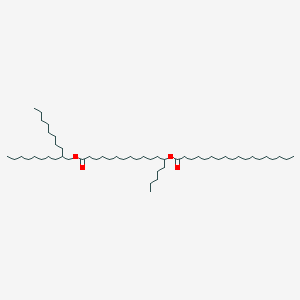
2-Octyldecyl 13-octadecanoyloxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyldecyl 13-octadecanoyloxyoctadecanoate is a chemical compound that belongs to the class of esters. It is commonly used in the field of biomedical research as a surfactant, emulsifier, and solubilizer. This compound has several unique properties that make it an excellent candidate for use in various scientific applications.
Mechanism Of Action
The mechanism of action of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate is not well understood. However, it is believed to interact with the lipid bilayer of cell membranes, altering their properties. This interaction leads to changes in the permeability and fluidity of the membrane, which can affect cellular processes.
Biochemical And Physiological Effects
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can enhance the uptake of hydrophobic drugs by cells, increase the stability of proteins and enzymes, and improve the solubility of lipids. Additionally, it has been shown to have low toxicity and biocompatibility, making it an attractive candidate for use in biomedical applications.
Advantages And Limitations For Lab Experiments
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several advantages for use in lab experiments. It is a versatile compound that can be used as a surfactant, emulsifier, and solubilizer. It has low toxicity and biocompatibility, making it suitable for use in biomedical research. However, it does have some limitations. It can be difficult to synthesize and purify, and its mechanism of action is not well understood.
Future Directions
There are several future directions for research on 2-Octyldecyl 13-octadecanoyloxyoctadecanoate. One area of interest is its potential use in drug delivery systems. Its ability to enhance the uptake of hydrophobic drugs by cells makes it an attractive candidate for use in targeted drug delivery. Additionally, its ability to stabilize proteins and enzymes could be useful in the development of new therapeutics. Another area of interest is its potential use in the preparation of nanoparticles for use in imaging and diagnostic applications. Overall, 2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several unique properties that make it an excellent candidate for use in various scientific applications, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of 2-Octyldecyl 13-octadecanoyloxyoctadecanoate involves the reaction between octadecanoic acid and 2-octyldecyl alcohol in the presence of a catalyst. The reaction proceeds through an esterification process, resulting in the formation of the desired product. The purity of the product can be improved by further purification using techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-Octyldecyl 13-octadecanoyloxyoctadecanoate has several applications in the field of scientific research. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and emulsions. It is also used as a solubilizer for hydrophobic drugs and as an emulsifier for oil-in-water emulsions. Additionally, it is used as a stabilizer for proteins and enzymes.
properties
CAS RN |
100258-46-6 |
|---|---|
Product Name |
2-Octyldecyl 13-octadecanoyloxyoctadecanoate |
Molecular Formula |
C54H106O4 |
Molecular Weight |
819.4 g/mol |
IUPAC Name |
2-octyldecyl 13-octadecanoyloxyoctadecanoate |
InChI |
InChI=1S/C54H106O4/c1-5-9-13-16-19-20-21-22-23-24-25-28-32-37-43-49-54(56)58-52(46-38-12-8-4)47-41-35-30-27-26-29-31-36-42-48-53(55)57-50-51(44-39-33-17-14-10-6-2)45-40-34-18-15-11-7-3/h51-52H,5-50H2,1-4H3 |
InChI Key |
OJZAYYRZOXLCEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CCCCC)CCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




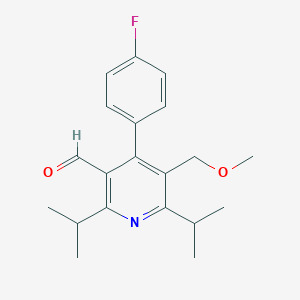
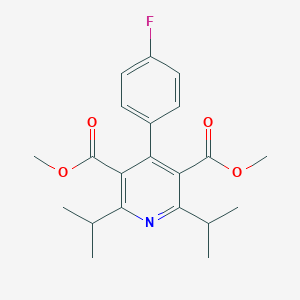
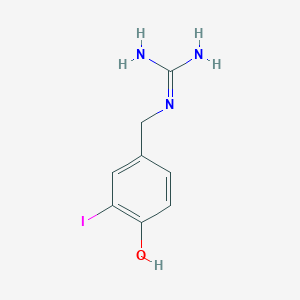
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
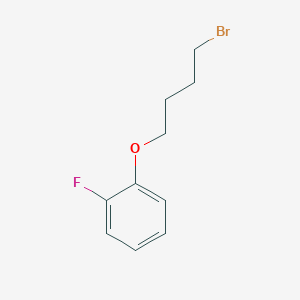
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
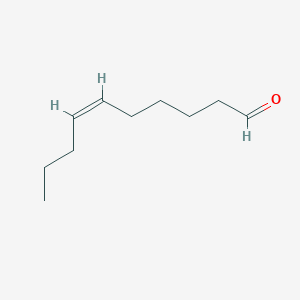
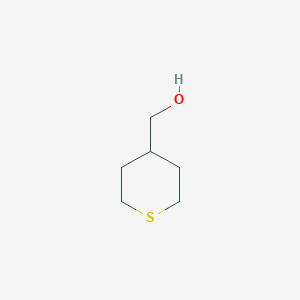
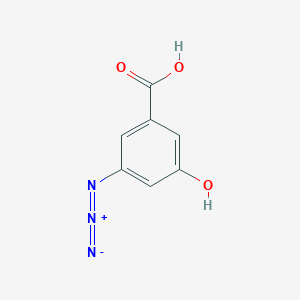
![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)
